molecular formula C10H5BrFNO2 B11851795 4-Bromo-7-fluoroquinoline-3-carboxylic acid

4-Bromo-7-fluoroquinoline-3-carboxylic acid

Cat. No.: B11851795
M. Wt: 270.05 g/mol
InChI Key: NKFAAFXPKMALED-UHFFFAOYSA-N
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Description

4-Bromo-7-fluoroquinoline-3-carboxylic acid is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-7-fluoroquinoline-3-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with a suitable quinoline derivative.

    Fluorination: The fluorine atom is introduced at the 7-position using fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Carboxylation: The carboxylic acid group is introduced at the 3-position through carboxylation reactions, often using carbon dioxide in the presence of a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced purification techniques are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-7-fluoroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form complex quinoline derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Coupling: Palladium catalysts (Pd) with appropriate ligands in the presence of bases like potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions include substituted quinolines, quinoline N-oxides, dihydroquinolines, and various quinoline derivatives with extended conjugation or functionalization.

Scientific Research Applications

4-Bromo-7-fluoroquinoline-3-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antimicrobial, antiviral, and anticancer compounds.

    Biological Studies: The compound is used in the study of enzyme inhibition, receptor binding, and cellular signaling pathways.

    Material Science: It is employed in the development of organic semiconductors, liquid crystals, and fluorescent dyes.

    Chemical Biology: The compound is used as a probe to study biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 4-Bromo-7-fluoroquinoline-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms enhances its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. It can also interact with cellular receptors, influencing signaling pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-6-fluoroquinoline-3-carboxylic acid
  • 7-Fluoroquinoline-3-carboxylic acid
  • 8-Fluoroquinoline-2-carboxylic acid

Uniqueness

4-Bromo-7-fluoroquinoline-3-carboxylic acid is unique due to the specific positioning of the bromine and fluorine atoms, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H5BrFNO2

Molecular Weight

270.05 g/mol

IUPAC Name

4-bromo-7-fluoroquinoline-3-carboxylic acid

InChI

InChI=1S/C10H5BrFNO2/c11-9-6-2-1-5(12)3-8(6)13-4-7(9)10(14)15/h1-4H,(H,14,15)

InChI Key

NKFAAFXPKMALED-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=CN=C2C=C1F)C(=O)O)Br

Origin of Product

United States

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